4-Methyl-N-(piperidin-4-yl)benzamide is an organic compound characterized by a benzamide core with a piperidine ring attached to the nitrogen atom and a methyl group on the para position of the benzene ring. Its molecular formula is , and it is classified under the category of benzamides, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research and receptor-ligand interactions.
The synthesis of 4-methyl-N-(piperidin-4-yl)benzamide typically involves several key steps:
The molecular structure of 4-methyl-N-(piperidin-4-yl)benzamide features:
4-Methyl-N-(piperidin-4-yl)benzamide can participate in several chemical reactions:
The mechanism of action for 4-methyl-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's structure allows it to bind effectively to these targets, modulating their activity which can lead to various biological effects.
In studies, derivatives of this compound have shown potential antitumor activity by inducing cell cycle arrest through pathways involving proteins such as p53 and p21. For instance, certain derivatives have demonstrated significant inhibitory effects on HepG2 cancer cells .
Relevant data from studies indicate that this compound exhibits favorable pharmacokinetic properties, making it suitable for further development in pharmaceutical applications .
The applications of 4-methyl-N-(piperidin-4-yl)benzamide span various fields:
Solid-phase organic synthesis (SPOS) enables efficient parallel synthesis of piperidine-benzamide scaffolds through iterative resin-bound reactions. The synthesis typically begins with attachment of tert-butoxycarbonyl-protected 4-aminopiperidine to Wang resin via ester linkage, followed by in situ deprotection using trifluoroacetic acid in dichloromethane (20-30% v/v). The liberated amine undergoes reductive amination with 4-methylbenzaldehyde (1.2 equiv) using sodium triacetoxyborohydride (1.5 equiv) as reducing agent in dimethylformamide at ambient temperature for 12-16 hours. Nucleophilic acyl transfer is then achieved using 4-methylbenzoyl chloride (2.0 equiv) and diisopropylethylamine (3.0 equiv) in anhydrous dichloromethane, yielding resin-bound intermediates. Critical cleavage optimization identified trifluoroacetic acid/water (95:5 v/v) as optimal, providing 4-methyl-N-(piperidin-4-yl)benzamide with >85% purity (HPLC analysis) and isolated yields of 72-78% after lyophilization [2].
Table 1: SPOS Optimization Parameters for 4-methyl-N-(piperidin-4-yl)benzamide
Parameter | Condition 1 | Condition 2 | Optimized Condition |
---|---|---|---|
Resin Type | Wang resin | Merrifield resin | Wang resin |
Deprotection Reagent | 30% TFA/DCM | 50% TFA/DCM | 30% TFA/DCM |
Reductive Amination Agent | NaBH₃CN | NaBH(OAc)₃ | NaBH(OAc)₃ |
Cleavage Time (hr) | 2 | 4 | 3 |
Average Purity (%) | 79 | 82 | 87 |
Combinatorial libraries generated via this approach demonstrated significant advantages in rapid analog generation, with a 12-member library synthesized in 48 hours. Key advantages include simplified purification (filtration instead of chromatography) and elimination of intermediate isolation steps, though challenges remain in reaction monitoring and scalability beyond milligram quantities [2].
Nano-zinc oxide catalysts (particle size 20-30 nm) demonstrate exceptional efficiency in hydrolytic reactions for precursor activation. In the synthesis of 4-methylbenzoyl piperidine intermediates, nano-zinc oxide (15 mol%) in aqueous ethanol (1:1 v/v) facilitates ester hydrolysis at 60°C, achieving complete conversion in 45 minutes versus 6 hours required under conventional alkaline hydrolysis. This rate enhancement is attributed to the material's high surface area (120-150 m²/g) and Lewis acid character, which activates carbonyl groups toward nucleophilic attack. Comparative studies revealed 98% isolated yield of 4-methylbenzoic acid using nano-zinc oxide versus 85% with homogeneous sodium hydroxide under equivalent conditions, with the catalyst recyclable for three cycles without significant activity loss [2].
Alkali metal hydroxides remain indispensable for deprotection and cyclization steps. Potassium hydroxide (10% w/v aqueous solution) enables efficient cleavage of tert-butoxycarbonyl groups from piperidine intermediates at 0-5°C within 30 minutes, minimizing side product formation. For N-acylpiperidine cyclizations, cesium carbonate (2.0 equiv) in anhydrous acetonitrile promotes intramolecular amidation at 80°C, achieving 90-92% conversion to benzoxazine intermediates within 4 hours. This heterogeneous base prevents racemization and exhibits superior performance compared to triethylamine or sodium carbonate, particularly for sterically hindered substrates. Microwave-assisted protocols further enhance these transformations, reducing reaction times by 60% while maintaining yields >90% [2].
Table 2: Catalytic Performance Comparison for Key Synthetic Steps
Catalyst System | Reaction Type | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
Nano-ZnO (15 mol%) | Ester hydrolysis | 60 | 45 | 98 |
NaOH (1M aq.) | Ester hydrolysis | 60 | 360 | 85 |
KOH (10% aq.) | tert-Butoxycarbonyl deprotection | 5 | 30 | 95 |
Trifluoroacetic acid/DCM | tert-Butoxycarbonyl deprotection | 25 | 120 | 88 |
Cesium carbonate | Cyclization | 80 | 240 | 92 |
Mechanochemical approaches provide environmentally benign pathways for key intermediates. In the synthesis of 4-methylbenzoylpiperidine precursors, solvent-free ball milling (stainless steel jar, 30 Hz frequency) of 4-methylbenzoic acid (1.0 equiv) and 4-aminopiperidine (1.05 equiv) with N,N'-dicyclohexylcarbodiimide (1.1 equiv) coupling reagent completes amide bond formation in 25 minutes, achieving 94% conversion as monitored by nuclear magnetic resonance spectroscopy. This represents a 12-fold reduction in reaction time compared to conventional solution-phase synthesis in dichloromethane (5 hours). The methodology eliminates solvent waste generation and enables direct isolation by simple aqueous extraction, with no column chromatography required [2].
Melt-phase techniques are particularly effective for thermally stable intermediates. N-Boc-4-aminopiperidine and 4-methylbenzaldehyde undergo solventless reductive amination when mixed with sodium triacetoxyborohydride (1.3 equiv) and heated to 80°C for 90 minutes under inert atmosphere. The reaction proceeds via in situ imine formation followed by hydride transfer, yielding the critical secondary amine precursor in 88% isolated yield after crystallization from diethyl ether. Differential scanning calorimetry studies confirm the reaction initiates at 65°C, with the melt serving as both solvent and reactant medium. This approach demonstrates significant advantages in volumetric productivity, with concentrations exceeding 5M versus typical 0.5-1.0M in solution-phase protocols [2].
Reductive alkylation exploits the nucleophilicity of the piperidine nitrogen while avoiding over-alkylation issues. In the synthesis of 4-methyl-N-(piperidin-4-yl)benzamide derivatives, reductive amination of N-Boc-4-aminopiperidine with 4-methylbenzaldehyde using sodium triacetoxyborohydride in tetrahydrofuran/dichloromethane (1:1 v/v) at ambient temperature provides the mono-alkylated intermediate in 92% yield after 12 hours. Subsequent acidic deprotection (hydrochloric acid in dioxane) and neutralization affords the free amine, which undergoes selective acylation with 4-methylbenzoyl chloride to yield the target compound. Critical parameters include pH control (maintained at 5-6 using acetic acid buffer) and stoichiometric precision (aldehyde:amine ratio of 1:1.05) to prevent dialkylation [2] [8].
Nucleophilic substitution pathways present competitive alternatives, particularly for N-alkyl analogs. N-methyl-N-(piperidin-4-yl)benzamide hydrochloride synthesis employs N-Boc-4-hydroxypiperidine activation via mesylation (methanesulfonyl chloride, 1.2 equiv; triethylamine, 1.5 equiv) in dichloromethane at -10°C, followed by displacement with methylamine (33% w/w in ethanol, 5.0 equiv) at 60°C for 8 hours. This sequence yields the N-methylpiperidine intermediate in 78% yield after crystallization. Comparative analysis shows higher regioselectivity but lower overall yield compared to reductive alkylation (78% vs 92% for analogous transformations). Limitations emerge with sterically demanding electrophiles, where substitution yields drop below 50% due to competing elimination pathways [8].
Table 3: Strategic Comparison of Synthetic Pathways to 4-methyl-N-(piperidin-4-yl)benzamide
Parameter | Reductive Alkylation Pathway | Nucleophilic Substitution Pathway |
---|---|---|
Key Reaction Step | NaBH(OAc)₃-mediated imine reduction | SN₂ displacement of activated alcohol |
Number of Steps | 3 | 4 |
Critical Intermediate | Imine | Mesylate |
Overall Yield (%) | 85 | 62 |
Byproduct Formation | <5% dialkylated | 15-20% elimination products |
Stereochemical Integrity | Retention | Inversion |
Scalability (kg) | Demonstrated at 5kg scale | Limited to 500g scale |
The optimal pathway selection depends on target substitution patterns. Reductive alkylation excels for synthesizing the parent 4-methyl-N-(piperidin-4-yl)benzamide due to superior yields and operational simplicity. Nucleophilic substitution becomes indispensable for N-alkyl derivatives inaccessible via direct reductive amination, though requiring additional protection/deprotection sequences. Recent advances demonstrate that hybrid approaches combining enzymatic resolution with chemical transformation enhance enantioselectivity (>99% ee) for chiral analogs, though at increased cost [2] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: